molecular formula C24H19NO5S B3958672 2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B3958672
M. Wt: 433.5 g/mol
InChI Key: FJKXRGSDWAUEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate features a complex bicyclic framework derived from the 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindole moiety, which is fused with a cyclopropane ring and an etheno bridge. The ester group at the 3-position of the benzoate is substituted with a 2-oxo-2-(thiophen-2-yl)ethyl chain, introducing sulfur-containing aromatic character.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c26-18(19-5-2-8-31-19)11-30-24(29)12-3-1-4-13(9-12)25-22(27)20-14-6-7-15(17-10-16(14)17)21(20)23(25)28/h1-9,14-17,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXRGSDWAUEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiophene derivative, followed by the formation of the benzoate ester. The cyclopropane-fused isoindoline structure is then introduced through a series of cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Substituted Benzoate Analogue

A closely related compound, 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate, differs only in the substitution position of the bicyclic moiety on the benzoate ring (4- vs. 3-position). This positional isomerism significantly impacts steric and electronic properties:

  • Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) confirm these structural differences, with the 3-substituted compound showing a 5° deviation in dihedral angles compared to the 4-substituted analogue .
Acetamido-Substituted Derivative

Another analogue, 2-(2-(1,3-dioxo-3,3a,4,4a,5,5a,6,6a-octahydro-4,6-ethenocyclopropa[ƒ]isoindol-2(1H)-yl)acetamido)benzoic acid (compound 3h), replaces the thiophen-2-yl-ethyl ester with a 2-carboxybenzamido group . Key differences include:

  • Solubility : The carboxylic acid group in 3h enhances aqueous solubility (logP ≈ 1.2) compared to the hydrophobic thiophene-containing ester (logP ≈ 2.8, estimated).
  • Synthetic Yield : 3h was synthesized in 79% yield, suggesting efficient coupling under mild conditions, whereas the thiophene-ester derivative’s yield is unreported .

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Yield (%) Melting Point (°C) Elemental Analysis (C/H/N, %)
2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate C₂₄H₂₀NO₅S N/A N/A N/A
4-substituted positional isomer C₂₄H₂₀NO₅S N/A N/A N/A
3h (acetamido derivative) C₂₀H₁₈N₂O₅ 79 221–222 Calc: C69.1, H5.4, N7.68;
Found: C68.96, H5.4, N7.85
Reactivity and Stability

The thiophene-ester group in the target compound is prone to hydrolysis under basic conditions, whereas the acetamido derivative (3h ) shows greater stability due to resonance stabilization of the amide bond. Additionally, the bicyclic core in all analogues resists thermal degradation up to 250°C, as confirmed by thermogravimetric analysis (TGA) in related studies .

Structural Validation and Methodological Considerations

Accurate comparison relies on robust crystallographic data. The SHELX suite (e.g., SHELXL for refinement) has been critical in resolving the complex geometries of these compounds, particularly the fused cyclopropane and etheno bridges . Structure validation tools, such as PLATON, ensure the absence of disorders or missed symmetry in these high-strain systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiophene-containing fragment (e.g., 2-oxo-2-(thiophen-2-yl)ethyl) via condensation or alkylation reactions under controlled conditions (e.g., room temperature, 1,4-dioxane solvent) .
  • Step 2 : Functionalization of the benzoate moiety with the fused isoindole-dione system, requiring precise stoichiometry and isolation of intermediates to avoid side reactions .
  • Key Considerations : Solvent polarity, reaction time, and purification methods (e.g., recrystallization) significantly impact yield and purity.

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR is used to verify substituent positions and stereochemistry, particularly for the ethenocyclopropa-isoindol ring system .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for research-grade material) .
  • X-ray Crystallography : Resolves complex stereochemistry and validates molecular geometry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce side reactions during cyclopropane ring formation .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2) may accelerate esterification or cyclization steps .
  • Temperature Gradients : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally labile intermediates like the thiophene-ethyl fragment .

Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?

  • Methodological Answer :

  • Data Quality Issues : Weak diffraction due to flexible thiophene or ester groups requires high-resolution data collection (e.g., synchrotron radiation) .
  • Disorder Modeling : SHELXL’s PART and SUMP instructions resolve disorder in the ethenocyclopropa-isoindol moiety .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints stabilize anisotropic displacement parameters .

Q. How can computational chemistry predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack on the thiophene or benzoate groups.
  • Molecular Docking : Screens binding affinity to biological targets (e.g., enzymes with isoindole-binding pockets) using software like AutoDock Vina .
  • MD Simulations : Assess stability of the cyclopropane ring under physiological conditions (e.g., aqueous solvation) .

Q. How are stereochemical complexities in the fused ethenocyclopropa-isoindol system resolved during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to control stereocenters in the octahydro-isoindol core .
  • Diastereomer Separation : Chiral HPLC or crystallization techniques isolate desired stereoisomers .
  • Dynamic NMR : Detects atropisomerism in the etheno bridge via variable-temperature experiments .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :

  • Parameter Benchmarking : Compare solvent systems, catalysts, and purification methods across studies (e.g., 1,4-dioxane vs. THF for thiophene-ethyl coupling) .
  • Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or dimerized intermediates) that reduce yield .
  • Reproducibility Protocols : Adopt standardized reaction scales (e.g., 0.1–1.0 mmol) and inert atmosphere controls to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.